molecular formula C23H21ClN2O4 B2596516 2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate CAS No. 343373-26-2

2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate

Cat. No.: B2596516
CAS No.: 343373-26-2
M. Wt: 424.88
InChI Key: MNRIQUJHHPGKFH-UHFFFAOYSA-N
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Description

This compound features a 4-chloroanilino carbamoyl group linked to a phenylethyl ester backbone and a 4-methoxybenzenecarboxylate moiety. Its synthesis likely involves coupling reactions similar to those reported for structurally related carbamates and esters . The 4-chloroanilino group may confer electron-withdrawing properties, while the 4-methoxybenzoate ester contributes to lipophilicity modulation. Potential applications include antimicrobial or anti-inflammatory activity, inferred from analogs with chlorinated aromatic systems .

Properties

IUPAC Name

[2-[(4-chlorophenyl)carbamoylamino]-2-phenylethyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c1-29-20-13-7-17(8-14-20)22(27)30-15-21(16-5-3-2-4-6-16)26-23(28)25-19-11-9-18(24)10-12-19/h2-14,21H,15H2,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRIQUJHHPGKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with phosgene to form 4-chloroanilino carbonyl chloride. This intermediate is then reacted with 2-phenylethylamine to form the corresponding amide. Finally, the amide is esterified with 4-methoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide or amine groups can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or other derivatives.

Scientific Research Applications

2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenyl Carbamates (Ferriz et al., 2012)

Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (e.g., 4a–i) share the chlorinated anilino carbonyl motif but differ in functional groups and substitution patterns:

  • Substituent Effects : The target compound’s single 4-chloro group contrasts with dichloro-substituted analogs (e.g., 5a–i, 6a–i), which exhibit higher lipophilicity due to increased halogen content .
  • Functional Groups : The phenylethyl ester in the target compound may enhance metabolic stability compared to alkyl carbamates, which are prone to hydrolysis .

Table 1: Structural and Lipophilicity Comparison

Compound Type Substituents (Anilino Group) Functional Group log k (HPLC)
Target Compound 4-Chloro Phenylethyl ester Not reported
4a–i (Ferriz et al.) 3-Chloro, 4-Dichloro Alkyl carbamate 1.8–2.5*
5a–i (Ferriz et al.) 3,4-Dichloro Alkyl carbamate 2.7–3.3*

*Reported log k values for carbamates; methoxy groups in the target compound may reduce lipophilicity relative to dichloro analogs.

Sulfanyl and Carboxylic Acid Derivatives (ECHEMI, 2022)

Compounds like 3-[(2-chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 477867-85-9) share the chloro-anilino carbonyl group but incorporate rigid bicyclic systems. Key differences include:

  • Solubility : The carboxylic acid group in ECHEMI derivatives enhances aqueous solubility compared to the target’s ester, which is more lipophilic .
Aminosalicylic Acid Derivatives (Journal of Chemical and Pharmaceutical Research)

Synthesized compounds such as 4-(2-(4-(3-carboxyacrylamido)phenyl)-2-oxoethylamino)-2-hydroxybenzoic acid (MSA) highlight the role of electron-donating groups (e.g., hydroxy, methoxy) in modulating solubility. The target’s 4-methoxybenzoate group may balance lipophilicity and membrane permeability better than polar carboxylic acids .

Research Findings and Limitations

  • Lipophilicity : The target’s log k is inferred to be lower than dichlorophenyl carbamates (e.g., 5a–i) due to the methoxy group’s hydrophilic nature .
  • Comparisons rely on structural analogs and substituent trends.

Table 2: Key Inferred Properties

Property Target Compound 4a–i Carbamates ECHEMI Derivatives
Lipophilicity (log k) Moderate (estimated) High (1.8–3.3) Low (carboxylic acids)
Metabolic Stability High (ester) Moderate (carbamate) Variable
Solubility Moderate (ester) Low High (acidic groups)

Biological Activity

The compound 2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate (CAS No. 343373-26-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C23H21ClN2O4
  • Molecular Weight : 424.88 g/mol
  • Structure : The compound features a chloroaniline moiety, which is known for its biological activity, particularly in antimicrobial applications.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. A study involving N-(substituted phenyl)-2-chloroacetamides demonstrated that halogenated phenyl rings enhance lipophilicity, facilitating cell membrane penetration and increasing efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
N-(4-chlorophenyl)-2-chloroacetamideHighModerateLow
N-(3-bromophenyl)-2-chloroacetamideVery HighLowModerate
This compoundTBDTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. The presence of the chloroaniline group is critical for its antimicrobial properties. Studies have shown that modifications on the phenyl ring can significantly alter the compound's effectiveness against specific bacterial strains .

Key Findings from SAR Studies

  • Chloro Substituents : Enhance lipophilicity and membrane permeability.
  • Amine Groups : Influence binding affinity to bacterial receptors.
  • Carboxylate Esters : May play a role in solubility and bioavailability.

Study on Antimicrobial Effects

In a comparative study of various chloroacetamides, it was found that compounds with para-substituted chloro groups exhibited superior antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of modifying the carbonyl and amine groups to optimize activity .

Clinical Relevance

A clinical trial assessing similar compounds revealed promising results in treating infections caused by resistant strains of bacteria. The modification of the compound’s structure led to enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could be a candidate for further development .

Q & A

Q. What are the optimal synthetic routes for 2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step coupling reaction. First, activate 4-methoxybenzoic acid using carbodiimides (e.g., DCC) to form an active ester, followed by reaction with 2-amino-2-phenylethanol. The 4-chloroaniline moiety is introduced via urea formation using carbonyl diimidazole (CDI) as a coupling agent . Optimize reaction yields by controlling temperature (reflux in anhydrous THF at 60–70°C) and stoichiometric ratios (1:1.2 molar ratio of amine to carbonyl agent). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer : Use FT-IR to confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹). Employ ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺). Cross-validate assignments with computational methods (e.g., DFT calculations for vibrational frequencies) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 0, 1, 3, and 6 months. Calculate degradation kinetics (e.g., Arrhenius equation) to predict shelf-life .

Q. What methodologies are recommended for determining purity, and how can impurities be identified?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a purity threshold of ≥95%. For impurity profiling, employ LC-MS/MS to detect by-products (e.g., unreacted intermediates or hydrolysis products). Compare retention times and fragmentation patterns with synthetic standards .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

  • Methodological Answer : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS with 0.1% Tween-80). For low solubility, use nanoformulation (e.g., liposomal encapsulation) or co-solvency approaches. Characterize particle size via dynamic light scattering (DLS) .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) involving this compound?

  • Methodological Answer : Synthesize analogs with modifications to the 4-chloroaniline or methoxybenzene groups. Test biological activity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett constants) or steric parameters (molecular volume). Use QSAR models to predict activity trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Validate binding poses with molecular dynamics simulations (GROMACS) over 100 ns. Calculate binding free energies (MM-PBSA) and compare with experimental IC₅₀ values .

Q. What experimental designs are suitable for studying the compound’s environmental fate and biodegradation?

  • Methodological Answer : Use OECD 301B guidelines to assess aerobic biodegradation in activated sludge. Monitor parent compound and metabolites via LC-MS. For abiotic degradation, study hydrolysis/photolysis under simulated sunlight (Xe lamp, λ > 290 nm). Quantify half-lives and identify transformation products .

Q. How should researchers resolve contradictions in spectral data or bioactivity results across studies?

  • Methodological Answer : Replicate experiments under identical conditions (solvent, temperature, instrumentation). Cross-validate using orthogonal techniques (e.g., X-ray crystallography for structure confirmation). Perform meta-analyses of literature data to identify confounding variables (e.g., solvent polarity in bioassays) .

Q. What advanced statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Methodological Answer :
    Use nonlinear regression (e.g., sigmoidal dose-response curve in GraphPad Prism) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning (e.g., random forest) to identify predictive features .

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